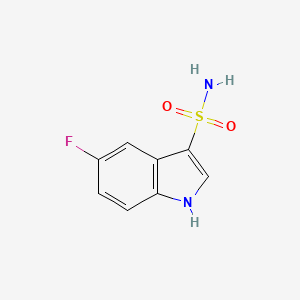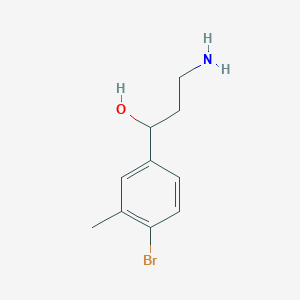
5-Fluoro-1H-indole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various naturally occurring alkaloids and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-1H-indole-3-sulfonamide can be synthesized by treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine . The reaction typically involves the following steps:
Starting Material: 5-Fluoro-1H-indole-3-carbohydrazide.
Reagent: Aryl-sulfonyl chloride.
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can undergo substitution reactions, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of carbon-based electrodes and electrochemical techniques such as cyclic voltammetry.
Substitution: Aryl-sulfonyl chlorides are commonly used reagents for introducing the sulfonamide group.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further characterized and studied for their biological activities.
Scientific Research Applications
5-Fluoro-1H-indole-3-sulfonamide has several scientific research applications:
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-indole-3-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-butyric acid: Used as a rooting agent in plant biology.
Uniqueness
5-Fluoro-1H-indole-3-sulfonamide is unique
Properties
Molecular Formula |
C8H7FN2O2S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-fluoro-1H-indole-3-sulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13) |
InChI Key |
YYZGLDYERRKNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)

![7-{[ethyl(methyl)amino]methyl}-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13219312.png)
![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)

![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)


![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)


![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
